1-甲基-1H-吡唑-3-磺酰胺

描述

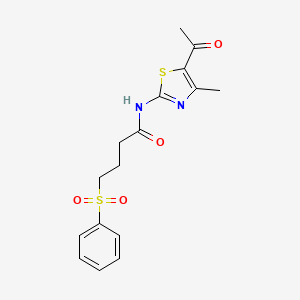

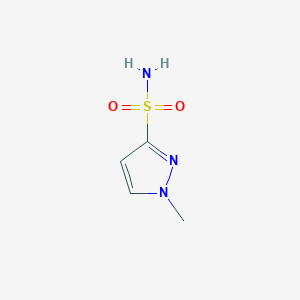

1-Methyl-1H-pyrazole-3-sulfonamide is a chemical compound with the CAS Number: 88398-97-4 . It has a molecular weight of 161.18 and its IUPAC name is 1-methyl-1H-pyrazole-3-sulfonamide . It is a solid under normal conditions .

Synthesis Analysis

While specific synthesis methods for 1-Methyl-1H-pyrazole-3-sulfonamide were not found, pyrazole derivatives can be synthesized from various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .Molecular Structure Analysis

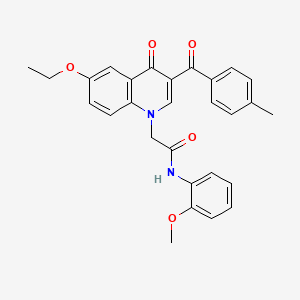

The InChI code for 1-Methyl-1H-pyrazole-3-sulfonamide is 1S/C4H7N3O2S/c1-7-3-2-4 (6-7)10 (5,8)9/h2-3H,1H3, (H2,5,8,9) . This indicates that the molecule consists of 4 carbon atoms, 7 hydrogen atoms, 3 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis

1-Methyl-1H-pyrazole-3-sulfonamide is a solid at room temperature . It should be stored in a dark place, sealed in dry, at room temperature .科学研究应用

COX-2 抑制剂:Penning 等人(1997 年)的一项研究涉及合成一系列含磺酰胺的 1,5-二芳基吡唑衍生物,以评估它们在体外和体内抑制环氧合酶-2 (COX-2) 的能力。这项研究导致了西乐昔布的发现,西乐昔布目前用于类风湿性关节炎和骨关节炎的治疗 (Penning 等人,1997)。

抗增殖活性:Mert 等人(2014 年)设计并合成了吡唑磺酰胺衍生物,并测试了它们对 HeLa 和 C6 细胞系的抗增殖活性。一些化合物显示出有希望的广谱抗肿瘤活性 (Mert 等人,2014)。

碳酸酐酶抑制剂:Büyükkıdan 等人(2017 年)合成了吡唑基磺酰胺的金属配合物,并研究了它们对人碳酸酐酶同工酶 I 和 II 的抑制活性,显示出有效的抑制作用 (Büyükkıdan 等人,2017)。

生物活性磺酰胺衍生物:Ozgun 等人(2019 年)的一项研究合成了并表征了吡唑啉苯磺酰胺,作为碳酸酐酶和乙酰胆碱酯酶酶的抑制剂,具有低细胞毒性 (Ozgun 等人,2019)。

杂环磺酰胺的合成:Tucker 等人(2015 年)开发了一种合成吡唑-4-磺酰胺的三步方案,证明了硫官能化氨基丙烯醛衍生物在药物化学中的效用 (Tucker 等人,2015)。

抗菌活性:El‐Emary 等人(2002 年)进行了一项研究,重点是基于 3-甲基-1-苯基-5-苯磺酰胺基吡唑合成新的杂环化合物,并评估了它们的抗菌活性 (El‐Emary 等人,2002)。

安全和危害

1-Methyl-1H-pyrazole-3-sulfonamide is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

作用机制

Target of Action

1-Methyl-1H-pyrazole-3-sulfonamide is a synthetic specialty chemical useful in the synthesis of pharmaceuticals and specialty organic chemicals . It is known for its multiple biological activities .

Mode of Action

It is known that sulfonamides, a class of compounds to which this molecule belongs, generally act through competitive inhibition of folic acid synthesis, which prevents the growth and reproduction of microorganisms

Biochemical Pathways

Pyrazole derivatives have been found to exhibit a wide range of biological activities, including anti-inflammatory, antibacterial, antifungal, anticancer, antidiabetic, antioxidant, antidepressant, anti-tuberculosis, and antiviral activities . This suggests that 1-Methyl-1H-pyrazole-3-sulfonamide might affect multiple biochemical pathways, although the specifics would depend on the exact targets of the compound.

Pharmacokinetics

It is known that the compound should be stored at 2-8°c under dry conditions . This suggests that the compound might be sensitive to temperature and humidity, which could affect its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

It has been suggested that pyrazole derivatives can have antiproliferative activities . This suggests that 1-Methyl-1H-pyrazole-3-sulfonamide might inhibit cell growth and division, although the specifics would depend on the exact targets of the compound.

Action Environment

The action of 1-Methyl-1H-pyrazole-3-sulfonamide can be influenced by various environmental factors. For instance, the compound’s stability and efficacy might be affected by temperature and humidity, as suggested by its storage conditions . Additionally, the compound’s interactions with its targets might be influenced by the presence of other molecules in the environment, as suggested by the competitive inhibition mechanism of sulfonamides .

属性

IUPAC Name |

1-methylpyrazole-3-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O2S/c1-7-3-2-4(6-7)10(5,8)9/h2-3H,1H3,(H2,5,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CROYEWDIUWFDJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

88398-97-4 | |

| Record name | 1-methyl-1H-pyrazole-3-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,5-difluoro-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]benzene-1-sulfonamide](/img/structure/B2903630.png)

![4-(4-Morpholin-4-ylbenzoyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2903632.png)

![2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2903634.png)

![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-(6-oxopyridazin-1(6H)-yl)propanamide](/img/structure/B2903635.png)

![2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2903638.png)

![4-[6-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl]morpholine](/img/structure/B2903639.png)

![2-(((6-(Furan-2-yl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2903640.png)

![Methyl 2-[cyanomethyl-[4-(4-fluorophenyl)-5-methylthiophene-2-carbonyl]amino]acetate](/img/structure/B2903644.png)

![8-benzyl-2-(hydroxymethyl)hexahydro-2H-isoxazolo[2,3-a]pyridin-8-ium bromide](/img/structure/B2903645.png)

![(2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B2903647.png)